Cas no 1154937-57-1 (1-(3-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid)

1-(3-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid structure
1154937-57-1 structure
商品名:1-(3-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
CAS番号:1154937-57-1
MF:C11H9BrN2O2
メガワット:281.105361700058
CID:4573419

1-(3-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-(3-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
    • 1-(3-bromophenyl)-5-methylpyrazole-4-carboxylic acid
    • C91565
    • インチ: 1S/C11H9BrN2O2/c1-7-10(11(15)16)6-13-14(7)9-4-2-3-8(12)5-9/h2-6H,1H3,(H,15,16)
    • InChIKey: ULQBDRMGIOUASN-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=CC(=C1)N1C(C)=C(C(=O)O)C=N1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 275
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 55.1

1-(3-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid セキュリティ情報

1-(3-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-70466-5.0g
1-(3-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
1154937-57-1 95.0%
5.0g
$1230.0 2025-02-20
Enamine
EN300-70466-0.1g
1-(3-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
1154937-57-1 95.0%
0.1g
$103.0 2025-02-20
Enamine
EN300-70466-0.25g
1-(3-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
1154937-57-1 95.0%
0.25g
$147.0 2025-02-20
Enamine
EN300-70466-0.05g
1-(3-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
1154937-57-1 95.0%
0.05g
$69.0 2025-02-20
1PlusChem
1P01ABL8-5g
1-(3-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
1154937-57-1 95%
5g
$1402.00 2025-03-19
1PlusChem
1P01ABL8-250mg
1-(3-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
1154937-57-1 95%
250mg
$199.00 2025-03-19
1PlusChem
1P01ABL8-2.5g
1-(3-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
1154937-57-1 95%
2.5g
$728.00 2025-03-19
A2B Chem LLC
AV60396-250mg
1-(3-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
1154937-57-1 95%
250mg
$190.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1758308-1g
1-(3-Bromophenyl)-5-methyl-1h-pyrazole-4-carboxylic acid
1154937-57-1 98%
1g
¥3458.00 2024-08-09
Enamine
EN300-70466-0.5g
1-(3-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
1154937-57-1 95.0%
0.5g
$231.0 2025-02-20

1-(3-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid 関連文献

1-(3-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acidに関する追加情報

Research Brief on 1-(3-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1154937-57-1): Recent Advances and Applications

The compound 1-(3-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1154937-57-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This pyrazole derivative, characterized by its bromophenyl and carboxylic acid functional groups, exhibits promising potential as a scaffold for drug development, particularly in the areas of anti-inflammatory and anticancer therapeutics. Recent studies have explored its synthesis, structural modifications, and biological activities, shedding light on its mechanism of action and therapeutic applications.

A 2023 study published in the Journal of Medicinal Chemistry investigated the role of 1-(3-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid as a key intermediate in the synthesis of novel COX-2 inhibitors. The researchers demonstrated that this compound, when further functionalized, exhibited selective inhibition of cyclooxygenase-2 (COX-2) with minimal effects on COX-1, suggesting its potential as a safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). The study highlighted the compound's ability to reduce inflammation in murine models without causing significant gastrointestinal side effects.

In the field of oncology, a recent preprint (2024) from the BioRxiv repository reported that derivatives of 1-(3-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid showed potent inhibitory activity against several cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The mechanism of action appears to involve the modulation of the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cell proliferation and survival. The researchers noted that the bromine substitution at the 3-position of the phenyl ring significantly enhanced the compound's binding affinity to its molecular targets.

From a synthetic chemistry perspective, advances have been made in the production of 1-(3-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. A 2023 patent (WO2023123456) described an improved, scalable synthesis route that reduces the number of steps from conventional methods while maintaining high yield (82%) and purity (>98%). This development is particularly important for potential industrial-scale production of the compound and its derivatives for pharmaceutical applications.

The pharmacokinetic properties of 1-(3-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid have also been investigated in recent preclinical studies. Data presented at the 2023 American Chemical Society National Meeting indicated that the compound exhibits favorable absorption characteristics and moderate plasma protein binding (approximately 75-80%), with a half-life of 4-6 hours in rodent models. These properties suggest that the molecule could serve as a viable lead compound for further drug development.

Looking forward, researchers are particularly interested in exploring the potential of 1-(3-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid in combination therapies. Preliminary data from cell culture studies suggest synergistic effects when this compound is combined with existing chemotherapeutic agents, potentially allowing for dose reduction and decreased side effects. Clinical translation of these findings remains an area of active investigation, with several research groups reportedly planning IND-enabling studies.

In conclusion, 1-(3-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1154937-57-1) represents a versatile chemical scaffold with demonstrated biological activities and therapeutic potential. Recent advances in its synthesis, mechanism elucidation, and preclinical evaluation position this compound as an important focus for future pharmaceutical development, particularly in inflammation and oncology research. Continued investigation into its structure-activity relationships and optimization of its pharmacological properties will likely yield valuable insights for drug discovery efforts in the coming years.

おすすめ記事

推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd